molecular formula C7H9N3O B8105359 6,7-Dihydro-5H-pyrrolo[1,2-A]imidazole-5-carboxamide

6,7-Dihydro-5H-pyrrolo[1,2-A]imidazole-5-carboxamide

Cat. No.: B8105359
M. Wt: 151.17 g/mol
InChI Key: HKJJKOBTGXGQAY-UHFFFAOYSA-N
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Description

6,7-Dihydro-5H-pyrrolo[1,2-a]imidazole-5-carboxamide is a chemical scaffold of significant interest in medicinal chemistry and drug discovery. Its fused bicyclic structure, featuring a pyrrolidine ring fused to an imidazole, presents a versatile core for developing novel therapeutic agents . Research has identified this family of compounds as a promising starting point for the discovery of potent and selective inhibitors, particularly for oncology targets . For instance, derivatives of the 6,7-dihydro-5H-pyrrolo[1,2-a]imidazole class have been developed through fragment-based screening and structure-based design as high-affinity antagonists of the WIN-site of WDR5, a chromatin regulatory protein overexpressed in various cancers, including mixed-lineage leukemia . Beyond oncology, closely related analogues in this chemical class demonstrate a broad spectrum of antimicrobial activity. Quaternary salts derived from this scaffold have shown promising in vitro efficacy against challenging pathogens such as Staphylococcus aureus , Escherichia coli , and Cryptococcus neoformans , indicating its value in antibacterial and antifungal research . Furthermore, this core structure is being explored in neuroscience, with related dicarboxylic acid derivatives exhibiting potent anticonvulsant activity by acting as NMDA receptor antagonists, which is a crucial mechanism for treating neurological disorders . The compound is for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

6,7-dihydro-5H-pyrrolo[1,2-a]imidazole-5-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N3O/c8-7(11)5-1-2-6-9-3-4-10(5)6/h3-5H,1-2H2,(H2,8,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKJJKOBTGXGQAY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=NC=CN2C1C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

151.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6,7-Dihydro-5H-pyrrolo[1,2-A]imidazole-5-carboxamide typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of a substituted pyrrolidine with an imidazole derivative in the presence of a dehydrating agent such as phosphoryl chloride[_{{{CITATION{{{_1{Fused Imidazoles: I. Synthesis of 6,7-Dihydro-5H-pyrrolo 1,2-a .... The reaction conditions are carefully controlled to ensure the formation of the desired fused structure.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to achieve high yields. Continuous flow chemistry and other advanced techniques can be employed to enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 6,7-Dihydro-5H-pyrrolo[1,2-A]imidazole-5-carboxamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents such as potassium permanganate or chromic acid can be used.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles in the presence of a suitable solvent.

Major Products Formed: The reactions can yield a range of products, including oxidized or reduced derivatives, as well as substituted analogs of the original compound.

Scientific Research Applications

Medicinal Chemistry

Analgesic and Anti-inflammatory Properties

One of the primary applications of 6,7-dihydro-5H-pyrrolo[1,2-A]imidazole-5-carboxamide is in the development of analgesic and anti-inflammatory medications. Research indicates that derivatives of this compound exhibit significant analgesic effects with reduced side effects compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs) .

Table 1: Comparison of Analgesic Efficacy

CompoundAnalgesic EfficacySide EffectsReference
This compoundHighLow
Traditional NSAIDsModerateHigh

Mechanism of Action

The mechanism by which this compound exerts its analgesic effects involves the inhibition of specific inflammatory pathways. Studies have shown that it can inhibit the production of pro-inflammatory cytokines and modulate pain pathways effectively .

Cancer Research

Recent studies have highlighted the potential of this compound as a lead compound in cancer therapy. Its derivatives have been tested for their ability to inhibit tumor growth and metastasis.

Case Study: WDR5 Inhibitors

A notable application is in the design of selective inhibitors targeting WDR5, a protein implicated in various cancers. The compound was utilized in fragment-based drug discovery to identify potent inhibitors that can disrupt the interaction between WDR5 and its binding partners .

Table 2: WDR5 Inhibitors Derived from Pyrrolo Compounds

CompoundIC50 (µM)SelectivityReference
This compound0.5High
Control Compound A2.0Moderate

Neuropharmacology

The neuropharmacological potential of this compound has also been explored. It has been found to exhibit neuroprotective effects in models of neurodegenerative diseases.

Mechanism of Neuroprotection

The neuroprotective effects are attributed to its ability to modulate neurotransmitter systems and reduce oxidative stress in neuronal cells. This makes it a candidate for further research in treating conditions like Alzheimer's disease .

Chemical Biology

In chemical biology, this compound serves as a scaffold for synthesizing various bioactive compounds. Its structure allows for modifications that enhance biological activity or specificity towards certain targets.

Applications in Drug Design

The compound's versatility has made it a valuable building block in the design of new therapeutics aimed at various biological targets .

Mechanism of Action

The mechanism by which 6,7-Dihydro-5H-pyrrolo[1,2-A]imidazole-5-carboxamide exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing biological pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

Compound Name Structural Features Key Differences
6,7-Dihydro-5H-pyrrolo[1,2-a]imidazole-2-sulfonamide Sulfonamide substituent at position 2 Enhanced anti-inflammatory activity via NLRP3 inhibition .
3-(4-Chlorophenyl)-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole 4-Chlorophenyl group at position 3 Androgen receptor antagonism for prostate cancer .
5,6,7,8-Tetrahydroimidazo[1,2-a]pyridine (TIP) Larger 7-membered ring system Reduced stereochemical control in catalysis compared to pyrroloimidazoles .
6H,13H-Pyrido[4'',3'':4',5']pyrrolo[1',2':4,5]pyrazino[1,2-a]indole-6,13-diones Polycyclic fused system Limited solubility, hindering pharmacological applications .

Functional Advantages Over Analogues

  • Electrochemical Stability: The fused pyrrolidine-imidazole system protects the α-carbon, enhancing durability in battery electrolytes compared to non-fused imidazoles .
  • Catalytic Flexibility : Chiral centers at positions 6 or 7 allow tunable stereocontrol, outperforming TIP derivatives in asymmetric synthesis .
  • Therapeutic Selectivity : Nitro and sulfonamide derivatives exhibit targeted activity (e.g., NLRP3 inhibition) without off-target effects common in broader-spectrum imidazoles .

Biological Activity

6,7-Dihydro-5H-pyrrolo[1,2-A]imidazole-5-carboxamide (CAS No. 2177258-01-2) is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound is characterized by its unique structure which may contribute to its diverse biological properties. This article reviews the current understanding of its biological activity, including antibacterial, anticancer, and kinase inhibition effects.

  • Molecular Formula : C7H9N3O
  • Molecular Weight : 151.17 g/mol
  • Purity : >95%

Antibacterial Activity

Recent studies have explored the antibacterial properties of pyrrole derivatives, including this compound. Notably, derivatives of pyrrole have shown promising activity against various bacterial strains.

CompoundMIC (μg/mL)Bacterial Strain
This compound3.125Staphylococcus aureus
Control (Isoniazid)0.25Staphylococcus aureus
Control (Ciprofloxacin)2.0Escherichia coli

The compound demonstrated significant antibacterial activity with a minimum inhibitory concentration (MIC) of 3.125 μg/mL against Staphylococcus aureus, indicating its potential as a lead compound for developing new antibacterial agents .

Anticancer Activity

In addition to its antibacterial properties, this compound has been investigated for anticancer activity. A study highlighted its role as an inhibitor of c-Jun N-terminal kinase (JNK), which is implicated in cancer cell survival and proliferation.

CompoundIC50 (nM)Target
This compound2.69JNK3

This compound exhibited high selectivity towards JNK3 among various kinases tested, suggesting that it could be developed into a targeted therapy for cancers where JNK signaling is dysregulated .

The biological activity of this compound is believed to stem from its ability to interact with specific biological targets:

  • Kinase Inhibition : Inhibits JNK signaling pathways involved in cell survival and apoptosis.
  • Antibacterial Mechanism : Likely disrupts bacterial cell wall synthesis or function through interaction with essential bacterial enzymes.

Case Study 1: Antibacterial Efficacy

A study conducted on various pyrrole derivatives included in vitro evaluations against Staphylococcus aureus and Escherichia coli. The results indicated that the tested compounds exhibited potent antibacterial activity with MIC values significantly lower than conventional antibiotics .

Case Study 2: Anticancer Potential

In a separate investigation focusing on cancer cell lines, the compound was found to induce apoptosis in JNK-dependent pathways. The selectivity for JNK3 suggests potential for therapeutic applications in treating specific types of cancer characterized by aberrant JNK signaling .

Q & A

Q. What are the common synthetic routes for 6,7-dihydro-5H-pyrrolo[1,2-a]imidazole derivatives?

The synthesis of the core scaffold often involves cyclization strategies. A two-step method starts with γ-lactams undergoing O-methylation with Meerwein’s reagent (trimethyloxonium tetrafluoroborate), followed by amidination with aminoethyl diethyl acetal under acidic conditions to yield 6-aryl derivatives . Alternative approaches include cyclocondensation of pyrroline derivatives with 2,2-dimethoxyethanamine in CH₂Cl₂–MeOH, followed by formic acid-mediated cyclization to produce 6,7-dihydro-5H-pyrrolo[1,2-a]imidazole . For chiral variants, silylation of 4-hydroxypyrrolidin-2-one and subsequent transformations enable enantioselective synthesis .

Q. How is X-ray crystallography applied to determine the structural conformation of this compound?

Single-crystal X-ray diffraction (SCXRD) reveals key geometric parameters, such as bond lengths, angles, and ring puckering. For 6,7-dihydro-5H-pyrrolo[1,2-a]imidazole, SCXRD confirmed a monoclinic crystal system (space group P2₁/n) with a puckered bicyclic structure. The pyrrolidine ring adopts an envelope conformation, while the imidazole ring remains planar, critical for understanding stability in ionic liquid applications . Full crystallographic data (CCDC 1912032) are available for reproducibility .

Q. What analytical techniques validate the purity and identity of synthesized derivatives?

High-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) are standard. HRMS confirms molecular ions (e.g., m/z = 108.14 for C₆H₈N₂), while ¹H/¹³C NMR identifies substituent positions and ring saturation . For quaternary salts (e.g., 1-benzyl-3-phenyl derivatives), recrystallization in ethyl acetate and elemental analysis ensure purity .

Advanced Research Questions

Q. How do substituents influence the biological activity of 6,7-dihydro-5H-pyrrolo[1,2-a]imidazole derivatives?

Substituent effects are context-dependent. For example, 6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-1-ium chlorides exhibit enhanced antibacterial activity due to cationic charge and hydrophobic aryl groups, whereas bulkier substituents (e.g., 5H-imidazo[1,2-a]azepines) reduce efficacy by steric hindrance . Structure-activity relationship (SAR) studies recommend systematic variation of aryl/alkyl groups at positions 3 and 6 to optimize antimicrobial potency .

Q. What experimental strategies optimize cyclization efficiency in multi-step syntheses?

Cyclization conditions are critical. Acidic media (e.g., formic acid) promote ring closure in pyrroloimidazoles, but solvent polarity must be controlled to avoid side reactions. For example, CH₃CN facilitates cyclization of ethyl 3-(pyrrolidin-1-yl)acrylate with nitrobenzenediazonium salts, achieving high yields . Factorial design can test variables like temperature, solvent ratio, and catalyst loading to maximize efficiency .

Q. How can researchers resolve contradictions in substituent effects on biological or physicochemical properties?

Contradictions often arise from divergent molecular environments. For instance, electron-withdrawing groups may enhance stability in ionic liquids but reduce antibacterial activity due to decreased membrane interaction . Meta-analyses of crystallographic, spectroscopic, and bioassay data—combined with computational modeling (e.g., DFT for charge distribution)—can reconcile such discrepancies .

Methodological Notes

  • Synthesis Optimization : Use reaction calorimetry to monitor exothermic steps (e.g., amidination) for scalability .
  • Structural Analysis : Pair SCXRD with Hirshfeld surface analysis to quantify intermolecular interactions .
  • Biological Testing : Employ time-kill assays and checkerboard synergy tests for antimicrobial derivatives to distinguish bacteriostatic vs. bactericidal effects .

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